N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxyacetamide
Description
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxyacetamide is a synthetic compound featuring a quinazolinone core fused with a fluorinated phenyl group and a methoxyacetamide side chain. Quinazolinones are heterocyclic systems known for diverse pharmacological activities, including kinase inhibition, antimicrobial, and anticancer properties . The fluorine atom at the 2-position of the phenyl ring enhances electronegativity and metabolic stability, while the methoxy group in the acetamide moiety may improve solubility and bioavailability.
Properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-11-20-15-6-4-3-5-13(15)18(24)22(11)12-7-8-14(19)16(9-12)21-17(23)10-25-2/h3-9H,10H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMJMWCIJYREQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
Target Compound : Contains a 4-oxoquinazolin-3(4H)-yl group, a bicyclic aromatic system with hydrogen-bonding capabilities.
Comparisons :
- Thiazolidinone Derivatives (e.g., ): Feature a 4-oxothiazolidin-3-yl ring, a monocyclic structure with sulfur and nitrogen atoms.
- Thiadiazole Derivatives (e.g., ): Include a 1,3,4-thiadiazole ring, which is electron-deficient and may enhance reactivity in electrophilic substitutions .
- Triazole Derivatives (e.g., ): Contain 1,2,4-triazole moieties, known for metabolic stability and metal-chelating properties, but lack the fused bicyclic structure of quinazolinones .
Substituent Effects
Physicochemical Properties
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